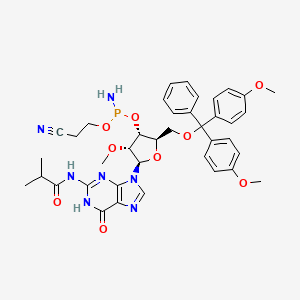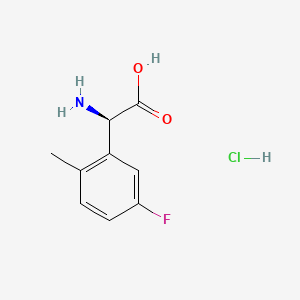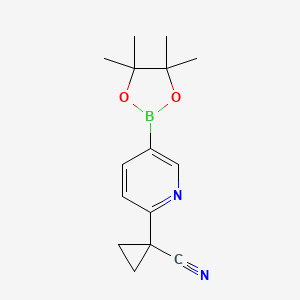![molecular formula C10H13BrN2OS B14042492 (R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14042492.png)
(R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyridine moiety and a sulfinamide group
準備方法
The synthesis of (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE typically involves several steps. One common method includes the reaction of 2-bromopyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized pyridine derivatives and sulfinamide analogs .
科学的研究の応用
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts .
作用機序
The mechanism of action of (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
類似化合物との比較
When compared to similar compounds, (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE stands out due to its unique combination of a bromopyridine moiety and a sulfinamide group. Similar compounds include:
- (4-Bromopyridin-2-yl)methanamine
- 4-(2-Bromopyridin-4-yl)morpholine
- 1H-pyrrolo[2,3-b]pyridine derivatives
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
特性
分子式 |
C10H13BrN2OS |
|---|---|
分子量 |
289.19 g/mol |
IUPAC名 |
(R)-N-[(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-4-5-12-9(11)6-8/h4-7H,1-3H3/t15-/m1/s1 |
InChIキー |
HUZVSMBFTZNSPZ-OAHLLOKOSA-N |
異性体SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=NC=C1)Br |
正規SMILES |
CC(C)(C)S(=O)N=CC1=CC(=NC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)





![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)


![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)



